4-Azidobutan-1-amine

Vue d'ensemble

Description

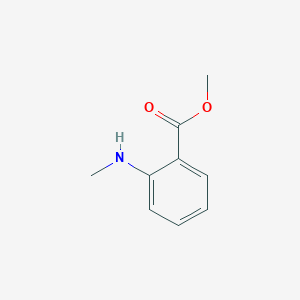

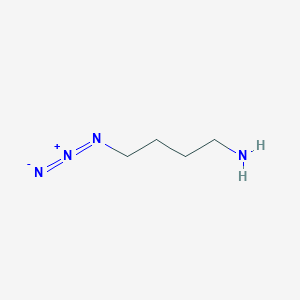

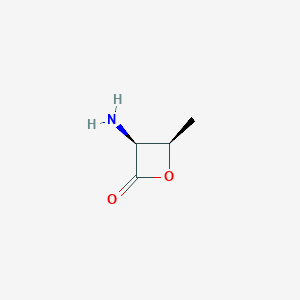

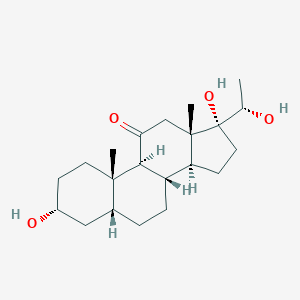

4-Azidobutan-1-amine is a chemical compound with the molecular formula C4H10N4 . It has a molecular weight of 114.15 g/mol . It is used as a PROTAC linker, which refers to the alkyl chain composition .

Synthesis Analysis

4-Azidobutan-1-amine can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The synthesis of amines can also involve reactions such as the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of 4-Azidobutan-1-amine consists of 4 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 .

Chemical Reactions Analysis

As a PROTAC linker, 4-Azidobutan-1-amine plays a crucial role in the formation of PROTACs . The azide group in the molecule can react with alkyl halides in a nucleophilic substitution reaction to form a new compound .

Physical And Chemical Properties Analysis

4-Azidobutan-1-amine has a molecular weight of 114.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 4 freely rotating bonds . The topological polar surface area of the molecule is 40.4 Ų .

Applications De Recherche Scientifique

Drug Synthesis and Medicinal Chemistry

4-Azidobutan-1-amine is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are a novel class of therapeutic agents. PROTACs induce the degradation of specific proteins, a method that has shown promise in drug discovery and development . The azide group of 4-Azidobutan-1-amine can be used to form triazole, amide, and urea bonds, which are crucial in linking the ligand for E3 ubiquitin ligase to the protein-of-interest ligand .

Chemical Synthesis

This compound plays a role in the synthesis of amines, which are fundamental building blocks in organic chemistry. The azide group in 4-Azidobutan-1-amine can undergo various reactions, such as Click Chemistry, to form complex molecules with diverse structures and functions .

Life Science Research

4-Azidobutan-1-amine is used in life science research for the synthesis of compounds that can modulate biological processes. Its role in the development of PROTACs is particularly significant, as these molecules can selectively degrade disease-related proteins .

Analytical Applications

In analytical chemistry, 4-Azidobutan-1-amine can be used as a reagent for developing new analytical methods. Its distinct chemical groups allow for selective reactions that can be useful in assays and diagnostic tests .

Mécanisme D'action

Target of Action

4-Azidobutan-1-amine is a heterobifunctional reagent consisting of an azide group and a free amine group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, and the amine group is reactive with carboxylic acids, activated NHS esters .

Mode of Action

The azide group in 4-Azidobutan-1-amine can react with molecules containing alkyne groups through a [3+2] cycloaddition reaction, forming a stable triazole ring . This reaction is often used in Click Chemistry, a bioorthogonal method that allows for the labeling and modification of biomolecules in living systems .

Biochemical Pathways

It’s known that the compound can be used to synthesize a variety of protac (proteolysis-targeting chimera) molecules . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and should be stored in a refrigerator .

Result of Action

The primary result of 4-Azidobutan-1-amine’s action is the formation of a stable triazole ring with alkyne-containing molecules . When used to synthesize PROTACs, the compound can lead to the selective degradation of target proteins .

Action Environment

The efficacy and stability of 4-Azidobutan-1-amine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of copper ions can catalyze the reaction between the azide group in 4-Azidobutan-1-amine and alkyne groups .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-azidobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMZGBHJJNIRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236881 | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobutan-1-amine | |

CAS RN |

88192-20-5 | |

| Record name | 4-Azido-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-Azidobutan-1-amine in the context of the provided research?

A1: In the research article [], 4-Azidobutan-1-amine serves as a key building block for creating a library of compounds for anti-cancer drug discovery. It functions as a linker with both amino and azido groups at its ends. This allows researchers to attach various molecules, in this case, derivatives of Fenbufen and Ethacrynic acid, to the linker. The azido group can then be further modified, leading to the creation of a diverse library of compounds for screening against cancer cell lines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)